Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine
Executive Summary & Structural Significance
2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine (CAS: 1030420-69-9), frequently abbreviated in laboratory settings as CMSEA , is a highly specialized bifunctional aliphatic building block[1]. Structurally, it features a primary amine connected via an ethyl spacer to a thioether linkage, which terminates in a cyclopropylmethyl group[2].
As a Senior Application Scientist, I frequently encounter this motif in advanced medicinal chemistry. CMSEA is not merely a structural linker; it is a meticulously designed pharmacophore fragment. Its unique topology provides a precise balance of basicity, lipophilicity, and metabolic resistance, making it a highly sought-after precursor in the synthesis of central nervous system (CNS) therapeutics, serotonergic ligands, and G-protein coupled receptor (GPCR) antagonists[3].
Physicochemical Profiling
Understanding the physicochemical parameters of CMSEA is critical for predicting its behavior in both synthetic environments and biological systems. The presence of the sulfur atom introduces polarizability, while the cyclopropyl ring adds rigid lipophilic bulk without the excessive entropic penalty associated with linear alkyl chains.
Table 1: Quantitative Physicochemical Data of CMSEA
| Property | Value | Causality / Technical Significance |
| CAS Number | 1030420-69-9 | Unique identifier for regulatory compliance and inventory tracking[1]. |
| Molecular Weight | 131.24 g/mol | Low molecular weight allows for high ligand efficiency when utilized as a fragment in drug design[2]. |
| Chemical Formula | C₆H₁₃NS | Contains both a basic primary amine (H-bond donor) and a polarizable sulfur (H-bond acceptor)[1]. |
| Predicted Boiling Point | ~213.3 °C | Indicates moderate volatility; requires careful temperature control during solvent evaporation to prevent product loss[4]. |
| Predicted pKa (Amine) | ~9.07 | Ensures the amine is protonated at physiological pH (7.4), which is critical for salt-bridge formation in receptor pockets[4]. |
| Predicted Density | 1.050 g/cm³ | Slightly denser than water; relevant for volumetric measurements and phase separation during liquid-liquid extraction[4]. |
Synthetic Methodology: Selective S-Alkylation
The primary challenge in synthesizing CMSEA is chemoselectivity. Because the target molecule contains both a nucleophilic sulfur and a nucleophilic nitrogen, the reaction conditions must be precisely tuned to favor S-alkylation over N-alkylation.
Causality of Experimental Design
We utilize cysteamine hydrochloride (2-aminoethanethiol HCl) as the starting material. The thiol group has a pKa of ~8.3, whereas the primary ammonium ion has a pKa of ~10.8. By employing a mild base (such as K₂CO₃) in a polar protic solvent system, we selectively deprotonate the thiol to form the highly nucleophilic thiolate anion. The amine remains largely protonated (and thus non-nucleophilic) at this controlled pH, effectively preventing the formation of unwanted secondary or tertiary amine byproducts.
Self-Validating Protocol: Synthesis of CMSEA
-
Preparation: Dissolve 1.0 equivalent of cysteamine hydrochloride in a 4:1 mixture of Ethanol/Water (0.5 M concentration).
-
Base Addition: Slowly add 2.1 equivalents of Potassium Carbonate (K₂CO₃) while cooling the flask to 0 °C.
-
Self-Validation (IPC): The evolution of CO₂ gas will be visible. The cessation of bubbling serves as a visual indicator that the neutralization of the HCl salt and the deprotonation of the thiol are complete.
-
-
Electrophile Addition: Dropwise add 1.05 equivalents of cyclopropylmethyl bromide. Maintain the temperature at 0 °C for 30 minutes to suppress exothermic side reactions.
-
Propagation: Remove the ice bath, warm the reaction to room temperature (25 °C), and stir for 4 hours.
-
Self-Validation (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) using a Ninhydrin stain. The disappearance of the highly polar, intensely staining cysteamine spot validates reaction completion.
-
-
Workup: Concentrate the ethanol in vacuo. Extract the remaining aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude CMSEA.
Fig 1: S-alkylation synthetic workflow for 2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine.
Pharmacological Applications & Mechanistic Role
In drug development, the cyclopropylmethylthio moiety is considered a "privileged" structural motif. It is prominently featured in the design of serotonergic ligands (such as the 2C-T-x psychedelic series, e.g., 2C-T-8)[3][5] and various Histamine H3 receptor antagonists.
Mechanistic Causality in Drug Design
-
Metabolic Shielding: Linear thioethers (like propylsulfanyl groups) are highly susceptible to rapid S-oxidation and aliphatic hydroxylation by Cytochrome P450 (CYP) enzymes. The cyclopropyl ring introduces significant steric hindrance and ring strain, which effectively shields the adjacent methylene carbon from enzymatic attack, thereby increasing the biological half-life of the resulting drug.
-
Target Binding: The primary amine of CMSEA is protonated at physiological pH, allowing it to form critical salt-bridge interactions with conserved aspartate residues in GPCR binding pockets. Simultaneously, the thioether sulfur acts as a weak hydrogen bond acceptor, while the cyclopropyl group fills deep, narrow hydrophobic pockets, maximizing Van der Waals contacts[3].
Fig 2: Pharmacophore mapping of CMSEA moieties in GPCR target binding.
Analytical Characterization
To ensure the trustworthiness and purity of the synthesized CMSEA, rigorous analytical characterization is required before downstream integration.
-
¹H NMR (400 MHz, CDCl₃): The cyclopropyl ring protons are highly diagnostic, typically appearing upfield as distinct multiplets between 0.1–0.6 ppm. The methylene adjacent to the sulfur (S-CH₂-cyclopropyl) appears around 2.5 ppm. The ethyl spacer protons (S-CH₂-CH₂-N) present as two distinct triplets around 2.6 ppm and 2.8 ppm.
-
LC-MS (ESI+): The exact mass of C₆H₁₃NS is 131.08 Da. The mass spectrum will show a dominant, clean[M+H]⁺ peak at m/z 132.1, confirming the molecular identity.
References
-
Title: 2-[(cyclopropylmethyl)sulfanyl]ethan-1-amine Product Data Source: American Elements URL: [Link]
-
Title: 2,5-Dimethoxy-4-((cyclopropylmethyl)thio)phenethylamine (CID 44350055) Source: PubChem URL: [Link]
-
Title: 2C-T-8 (Pharmacological context of the cyclopropylmethylthio moiety) Source: Wikipedia URL: [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. americanelements.com [americanelements.com]
- 3. 2C-T-8 - Wikipedia [en.wikipedia.org]
- 4. 2-[(Cyclopropylmethyl)sulfanyl]ethan-1-amine | 1030420-69-9 [chemicalbook.com]
- 5. 2,5-Dimethoxy-4-((cyclopropylmethyl)thio)phenethylamine | C14H21NO2S | CID 44350055 - PubChem [pubchem.ncbi.nlm.nih.gov]
